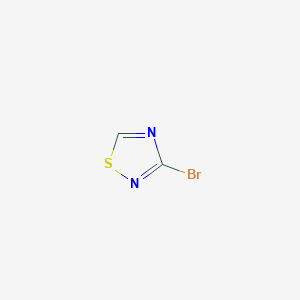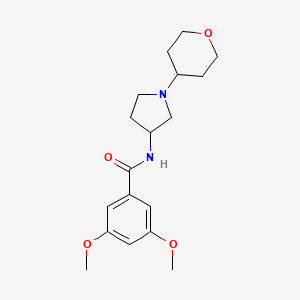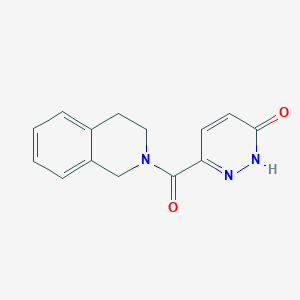
(Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one” is a thiazolidinone derivative. Thiazolidinones are a class of compounds with a five-membered ring containing both sulfur and nitrogen atoms . They are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Molecular Structure Analysis
The compound contains several functional groups, including a phenyl ring, an ethoxy group, a hydroxy group, and a thiazolidinone ring. These groups can participate in various types of intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which can influence the compound’s physical properties and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure and the types of intermolecular interactions it can form. For example, the presence of polar functional groups like hydroxy and ethoxy in this compound suggests that it might have some degree of solubility in polar solvents .科学的研究の応用
Antimicrobial Activity
One notable application of derivatives similar to (Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one is in antimicrobial activity. Studies have synthesized and tested various derivatives for their effectiveness against different bacteria and fungi. These derivatives generally showed good to moderate activity against tested strains, with some exhibiting significant effectiveness comparable to standard drugs like Ampicillin and Ciprofloxacin (PansareDattatraya & Devan, 2015), (Krátký, Vinšová, & Stolaříková, 2017).
Molecular Structure Investigation
Research has also been conducted on the molecular structure of related compounds. For example, the synthesis and X-ray diffraction analysis of similar compounds have been undertaken, revealing insights into their molecular configurations and potential interactions (Benhalima et al., 2011), (Delgado et al., 2005).
Crystal Structure and Computational Studies
The crystal structure and computational analyses of these derivatives have been another area of focus. Studies involve characterizing the compounds through various spectroscopic methods and theoretical calculations, providing insights into their geometric and electronic properties (Khelloul et al., 2016).
Anticancer Evaluation
Some derivatives have been synthesized and evaluated for their potential as anticancer agents. These studies often involve quantitative structure-activity relationship (QSAR) analysis, which helps in understanding the relationship between the chemical structure of these compounds and their biological activity (Deep et al., 2016).
Antimelanogenic and ROS Scavenging Activities
Recent research has identified derivatives as potential anti-melanogenic compounds, which can be useful in the treatment of skin pigmentation disorders. These compounds also demonstrated reactive oxygen species (ROS) scavenging activities, suggesting their potential in oxidative stress-related applications (Jeong et al., 2022).
特性
IUPAC Name |
(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S2/c1-2-22-15-10-12(8-9-14(15)20)11-16-17(21)19(18(23)24-16)13-6-4-3-5-7-13/h3-11,20H,2H2,1H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKAMWIBQIUJAK-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{2-Azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}-2-bromoethan-1-one](/img/structure/B2785220.png)



![1-(2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2785226.png)
![[2-(Benzhydrylamino)-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2785228.png)


![N-[(1-Oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2785233.png)

![3-(Trifluoromethyl)phenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate](/img/structure/B2785235.png)
![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2785236.png)

![N,N-diisopropyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2785240.png)
